3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride
Description
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride is a synthetic spirocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a piperidine ring via a spiro junction. The methyl group at the 3-position and the hydrochloride salt enhance its stability and solubility, making it suitable for pharmaceutical research. This compound (CAS: 1026770-51-3 for the free base) is commercially available as a building block for drug discovery, as noted in chemical catalogs .
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-methylspiro[4,5-dihydro-2H-cyclopenta[c]pyrazole-6,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-8-9-2-3-11(10(9)14-13-8)4-6-12-7-5-11;/h12H,2-7H2,1H3,(H,13,14);1H |
InChI Key |
XRDYAHIWJCXQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(C2=NN1)CCNCC3.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methyl-4H-cyclopenta[b]thiophen-4-one Derivatives
Key Differences :
- Core Structure : Replaces pyrazole with a thiophen ring, introducing sulfur instead of nitrogen .
- Solubility : The thiophen core may reduce polarity compared to the pyrazole system, impacting pharmacokinetics.
Table 1 : Comparison of Heterocyclic Core Modifications
Spirocyclic Piperidine Derivatives in Oncology
1'-(Imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine
Key Differences :
- Core Structure : Cyclopenta[b]pyridine instead of cyclopenta[c]pyrazole, altering electronic properties and hydrogen-bonding capacity .
- Substituents : An imidazo[1,2-c]pyrimidinyl group at the 1'-position enhances SHP2 phosphatase inhibition, a target in cancer therapy .
- Therapeutic Use : Explicitly designed for oncology, unlike the target compound, which lacks direct mechanistic data.
Table 2 : Spirocyclic Piperidine Derivatives in Drug Development
Substituent-Modified Spiro[cyclopenta[c]pyrazole-6,4'-piperidine] Analogues
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate (CAS: 1935900-29-0)
Key Differences :
- Substituents : A tert-butyl carbamate group replaces the methyl and hydrochloride, increasing lipophilicity and steric bulk .
- Stability : The carbamate group may improve metabolic stability but reduce aqueous solubility compared to the hydrochloride salt.
- Similarity Score : Structural similarity of 0.85 to the target compound, highlighting the spiro framework’s versatility .
Table 3 : Impact of Substituents on Spirocyclic Pyrazole-Piperidine Derivatives
Research Implications and Gaps
- This is observed in both the target compound and its SHP2-inhibiting analogs .
- Synthetic Utility : Commercial availability (e.g., AK Scientific) positions it as a key intermediate for derivatization, akin to tert-butyl carbamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
